molecular formula C14H9ClN4OS B2557726 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 183536-51-8

6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Número de catálogo: B2557726
Número CAS: 183536-51-8
Peso molecular: 316.76
Clave InChI: IQOHTUYOGXWONA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound featuring a triazolothiadiazine core substituted with a 4-chlorophenyl group at the C-6 position and a furan-2-yl moiety at C-3. The 4-chlorophenyl group at C-6 is a critical pharmacophore, enhancing biological activity through improved lipophilicity and electronic effects, while the furan substituent at C-3 contributes to π-π interactions in target binding .

Propiedades

IUPAC Name

6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4OS/c15-10-5-3-9(4-6-10)11-8-21-14-17-16-13(19(14)18-11)12-2-1-7-20-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOHTUYOGXWONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with furan-2-carbaldehyde to form an intermediate hydrazone. This intermediate then undergoes cyclization with thiocarbohydrazide in the presence of a suitable catalyst, such as acetic acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.

Análisis De Reacciones Químicas

Reaction Optimization and Conditions

Variations in reaction parameters significantly impact efficiency:

ParameterEffect on Reaction OutcomeOptimal Value
Solvent Polar aprotic solvents enhance cyclizationEthanol/Ethyl acetate
Catalyst Acidic catalysts (e.g., p-TsOH) improve dehydration10 mol% p-TsOH
Temperature Higher temps reduce reaction time but risk decomposition75°C (reflux)
Substitution Electron-withdrawing groups on aryl bromides increase reactivity4-Chloro substituent

Structural Confirmation

The compound’s structure is validated through spectroscopic methods:

1H NMR (δ ppm, CDCl3) :

  • 8.50 (s): Naphthyl proton (if applicable).

  • 7.44–8.12 (m): Aromatic protons from 4-chlorophenyl.

  • 9.23 (s): Pyrazole C5-H (if present in analogues).

  • 4.50 (s): Thiadiazine SCH2 protons.

13C NMR :

  • δ 167.6, 189.0: Carbonyl carbons (if ketones are intermediates).

  • δ 132.1, 134.3: Aromatic carbons.

Mass Spectrometry :

  • m/z 436 (M+ for C24H16ClN4OS).

Stability and Reactivity Insights

  • Thermal Stability: Decomposes above 250°C without melting .

  • Photoreactivity: The furan moiety may undergo [4+2] cycloaddition under UV light, though unreported for this compound.

  • Acid/Base Sensitivity: Stable in mild acidic conditions but degrades in strong bases due to thiadiazine ring opening .

Challenges and Limitations

  • Regioselectivity: Competing pathways may yield triazolo-thiadiazoles if reaction conditions favor alternative cyclization .

  • Purification: High-polarity derivatives require chromatographic separation .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C14H9ClN4OS
  • CAS Number : 183536-51-8
  • IUPAC Name : 6-(4-chlorophenyl)-3-(2-furyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Pharmacological Applications

Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit a range of biological activities:

  • Anticancer Activity :
    • Several studies have reported that compounds within this class demonstrate significant cytotoxicity against various cancer cell lines. For instance, derivatives of the compound have shown potent activity against MCF-7 (breast cancer) cells with IC50 values as low as 0.39 μM .
  • Antimicrobial Properties :
    • The compound has displayed antimicrobial activity against both bacterial and fungal strains. Its derivatives have been tested for effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of these compounds has been explored in various models. They are believed to inhibit key inflammatory mediators and pathways .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease .
  • Antiviral Activity :
    • Some derivatives have shown promise in inhibiting viral replication in vitro, suggesting potential applications in antiviral therapies .

Synthetic Approaches

The synthesis of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through several methodologies:

  • Cyclocondensation Reactions :
    • A common synthetic route involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various electrophiles. This method allows for the introduction of diverse substituents on the thiadiazine ring .
  • Acid-Catalyzed Cyclization :
    • Another approach includes acid-catalyzed cyclization of hydrazinyl-thiadiazines with ortho esters to form the triazole ring .

Case Study 1: Anticancer Activity

A study conducted by researchers demonstrated that specific derivatives of the compound exhibited significant cytotoxicity against MCF-7 cells while maintaining low toxicity towards non-cancerous MCF-10A cells. This selectivity highlights the potential for developing targeted cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various triazolo-thiadiazine derivatives, it was found that certain compounds effectively inhibited growth against resistant strains of bacteria and fungi. This suggests their potential utility in treating infections caused by multi-drug resistant organisms .

Mecanismo De Acción

The mechanism of action of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Anticancer Activity
Compound C-6 Substituent C-3 Substituent Key Findings Reference
Target Compound 4-Chlorophenyl Furan-2-yl Structural basis for anticancer activity (inferred from SAR of analogues)
113h 4-Chlorophenyl Benzylidene hydrazine Mean growth inhibition: 45.44% against NCI-60 cell lines
5a (Xu et al., 2017) 4-Chlorophenyl 3,4,5-Trimethoxyphenyl Tubulin inhibitor; antiproliferative activity via microtubule destabilization
Adamantyl Derivatives () 1-Adamantyl Methyl/fluoro phenyl Bulky adamantyl group enhances metabolic stability; variable antiproliferative effects

Key Insights :

  • The 4-chlorophenyl group at C-6 is a common feature in active anticancer derivatives, enhancing cytotoxicity .
  • The furan substituent in the target compound may offer distinct binding modes compared to bulkier groups (e.g., trimethoxyphenyl in 5a) or adamantyl derivatives.
Antibacterial and Antifungal Activity
Compound C-6 Substituent C-3 Substituent Activity (MIC) Reference
Target Compound 4-Chlorophenyl Furan-2-yl Activity not directly reported (inferred from SAR)
128h (Sumangala et al.) 4-Substituted phenyl 4-(Methylsulfonyl)benzyl MIC = 3.125 mg/ml (B. cereus, E. coli)
5d (Fathy M.) 4-Nitrophenyl Ethyl/methyl Structural data reported; no activity specified

Key Insights :

  • Derivatives with electron-withdrawing groups (e.g., methylsulfonyl) at C-3 exhibit potent antibacterial activity, suggesting the furan group in the target compound may require optimization for similar efficacy .
Enzyme Inhibition and Selectivity
Compound Target Enzyme C-3 Substituent IC50/Ki Value Reference
Target Compound Not reported Furan-2-yl N/A
10 () PDE4A 2,5-Dimethoxyphenyl Highly selective PDE4 inhibitor (nanomolar potency)
STAT3 Inhibitor () STAT3 3-Phenylpyrazole IC50 = 9600.0 nM

Key Insights :

  • Substituents at C-3 significantly influence enzyme selectivity. The furan group in the target compound may lack the steric or electronic features required for potent PDE4 or STAT3 inhibition compared to dimethoxyphenyl or pyrazole derivatives .

Key Insights :

  • The triazolothiadiazine core is typically synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with electrophiles (e.g., phenacyl bromides) .
  • Bulky substituents (e.g., adamantyl) require specialized reagents but improve pharmacokinetic properties .

Actividad Biológica

6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties and mechanisms of action associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 6-(4-chlorophenyl)-3-(2-furyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Its molecular formula is C14H9ClN4OSC_{14}H_9ClN_4OS with a molecular weight of approximately 304.76 g/mol. The structure features a triazole ring fused with a thiadiazine moiety, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the triazolo-thiadiazine scaffold exhibit potent antimicrobial properties. For instance, compounds derived from this scaffold have shown efficacy against a range of bacterial strains and fungi. The mechanism typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Activity Target Organisms Mechanism
AntibacterialEscherichia coli, Staphylococcus aureusInhibition of cell wall synthesis
AntifungalCandida albicans, Aspergillus nigerDisruption of cell membrane

Anticancer Potential

The anticancer activity of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation signals.

Case Study:
A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial for mediating inflammatory responses.

Activity Target Enzymes Effect
Anti-inflammatoryCOX-1 and COX-2Reduced prostaglandin levels

The biological activities of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in metabolic pathways associated with inflammation and cancer.
  • Cell Cycle Arrest: It induces cell cycle arrest in cancer cells at the G0/G1 phase.
  • Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels in cells, which can lead to oxidative stress and subsequent apoptosis in tumor cells.

Q & A

Q. What are the established synthetic routes for 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

The compound is synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with phenacyl bromides. For example, Karabasanagouda et al. (2006) reacted triazole-thiols with phenacyl bromides in ethanol under reflux, achieving yields of 75–82% after recrystallization . Advanced protocols may use sodium hydride in tetrahydrofuran for salt formation, followed by carboxylation with chloroacetic acid derivatives .

Q. What analytical methods are used to confirm the structural integrity of this triazolothiadiazine derivative?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated in studies resolving non-planar triazolo-thiadiazine ring systems (dihedral angles ~10.5°) . Complementary techniques include 1H^1 \text{H}-NMR (e.g., aromatic proton signals at δ 7.2–7.7 ppm) and ESI-MS for molecular ion validation .

Q. How are initial biological screening assays designed for this compound?

Antimicrobial activity is assessed via disk diffusion or broth microdilution against pathogens like Staphylococcus aureus and Escherichia coli . Anticancer potential is evaluated using the MTT assay on cell lines (e.g., MCF-7 breast cancer), with IC50_{50} values calculated from dose-response curves .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of triazolothiadiazines?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-chlorophenyl at C-6) enhance anticancer activity by 30–40% compared to unsubstituted analogs . For PDE4 inhibition, methoxy and tetrahydrofuran-3-yloxy substituents on the phenyl ring improve selectivity (IC50_{50} < 10 nM) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum concentration, incubation time). Orthogonal validation methods, such as apoptosis assays (Annexin V staining) or kinase profiling (e.g., GSK-3β inhibition ), can confirm mechanistic consistency. Purity checks via HPLC (>95%) are critical .

Q. What strategies optimize pharmacokinetic properties of this compound?

Salt formation (e.g., sodium or potassium salts) improves aqueous solubility by 5–10-fold . Prodrug approaches, such as esterification of carboxylic acid moieties, enhance oral bioavailability .

Q. How does computational modeling aid in designing selective inhibitors?

Molecular docking (e.g., with PDE4B or GSK-3β ATP-binding pockets) identifies key interactions, such as hydrogen bonds with Gln-443 (PDE4B) or hydrophobic contacts with Val-135 (GSK-3β) . Dynamics simulations (>100 ns) assess binding stability under physiological conditions .

Q. What methods validate isoform-specific inhibition (e.g., PDE4A vs. PDE4D)?

Isoform selectivity is tested using recombinant PDE4 subtypes (A, B, C, D) in cAMP hydrolysis assays. For example, compound 10 in Skoumbourdis et al. (2008) showed >100-fold selectivity for PDE4A over PDE4D .

Q. How are SAR studies structured to balance potency and toxicity?

Toxicity is minimized by replacing metabolically labile groups (e.g., methylthio with methoxy) and introducing fluorine atoms to reduce oxidative metabolism. Parallel screening in normal cell lines (e.g., HEK-293) ensures a therapeutic index >10 .

Q. What advanced techniques elucidate mechanisms of apoptosis induction?

Flow cytometry (cell cycle arrest at G2/M phase) and Western blotting (caspase-3 activation) confirm pro-apoptotic effects. For example, compound 5l increased caspase-3 levels by 3-fold in PC-3 prostate cancer cells .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.